2-(4-Methylpiperidin-1-yl)ethanol
Overview
Description
“2-(4-Methylpiperidin-1-yl)ethanol” is a compound that belongs to the class of organic compounds known as piperidines . It has a molecular weight of 143.23 and a molecular formula of C8H17NO .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 27 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical and Chemical Properties Analysis
“this compound” is predicted to be a solid at room temperature with a melting point of 34.33° C. It has a predicted boiling point of 220.2° C at 760 mmHg and a density of 0.9 g/cm3. The refractive index is predicted to be n20D 1.47 .Scientific Research Applications
Chemical Modification and Receptor Differentiation
Research on structural modification of similar compounds has revealed that altering certain groups can significantly impact their sympathomimetic activity, suggesting applications in receptor differentiation and drug design. A study showed that modifications to 1-(3,4-dihydroxyphenyl)-2-amino-ethanol could delineate β-receptor populations into distinct groups, highlighting the importance of structural variation in biomedical research (Lands, Ludueña, & Buzzo, 1967).
Protecting Groups in Organic Synthesis
2-(Pyridin-2-yl)ethanol has been utilized as a protecting group for carboxylic acids, demonstrating its utility in polymer chemistry. This application is crucial for the selective removal of protecting groups after polymerization, showing the versatility of ethanol derivatives in synthetic strategies (Elladiou & Patrickios, 2012).
Spectral and Quantum Mechanical Analysis
The spectral and quantum mechanical properties of certain carbanions in hydroxyl solvents, like water and ethanol, have been studied to understand their structural features and intermolecular interactions. This research provides insights into the electronic absorption transitions of these compounds, which can be essential for their applications in various fields of chemistry (Dorohoi et al., 2021).
Energy and Environmental Applications
Studies have also explored the use of ethanol and ethanol-containing fuels in internal combustion engines and their impact on emissions, revealing potential applications in sustainable energy and environmental protection. Such research examines how ethanol addition to gasoline affects regulated and unregulated emissions, contributing to the development of cleaner combustion technologies (Poulopoulos, Samaras, & Philippopoulos, 2001).
Safety and Hazards
While specific safety and hazard information for “2-(4-Methylpiperidin-1-yl)ethanol” is not available, it’s important to note that ethanol, a related compound, is known to be harmful by ingestion, inhalation, or by skin absorption . Ethanol is also highly flammable, carrying a substantial risk of causing fires and explosions .
Future Directions
Piperidines, including “2-(4-Methylpiperidin-1-yl)ethanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future direction in this field could involve the development of new synthesis methods and the discovery of new biological applications for piperidine derivatives .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJRQPMTHONRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505146 | |
Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39123-23-4 | |
Record name | 4-Methyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39123-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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